molecular formula C13H8O3 B191526 1-Hydroxyxanthone CAS No. 719-41-5

1-Hydroxyxanthone

Cat. No. B191526
CAS RN: 719-41-5
M. Wt: 212.2 g/mol
InChI Key: BNLRKUSVMCIOGU-UHFFFAOYSA-N
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Description

1-Hydroxyxanthone is a chemical compound with the molecular formula C13H8O3 . It is also known by other names such as 1-Hydroxy-9H-xanthen-9-one .


Synthesis Analysis

A series of 3-pentyloxy-1-hydroxyxanthone derivatives were synthesized by four-step reactions: first cyclocondensation between salicylic acid and phloroglucinol in the presence of Eaton’s reagents, then alkylation with 1,5-dibromopentane, followed by nucleophilic substitution by different nucleophiles to obtain final compounds . Another method involved synthesizing hydroxyxanthones in 11.15–33.42% yield from 2,6-dihydroxybenzoic acid as the starting material .


Molecular Structure Analysis

The molecular structure of 1-Hydroxyxanthone has been elucidated using spectroscopic techniques . The energy difference between the cis and trans conformers of 1-Hydroxyxanthone rises to a value of ΔEIMHB = 49.4 kJ mol −1 .


Chemical Reactions Analysis

Hydroxyxanthones have been evaluated as antioxidant agents through radical scavenging assay . They have also been evaluated as anticancer agents through in vitro assays against WiDr, MCF-7, and HeLa cancer cell lines .


Physical And Chemical Properties Analysis

1-Hydroxyxanthone has an average mass of 212.201 Da and a monoisotopic mass of 212.047348 Da . More detailed physical and chemical properties would require specific experimental data.

Scientific Research Applications

  • Erectile Dysfunction Treatment : 1,7-Dimethoxy-2-hydroxyxanthone, a derivative of 1-hydroxyxanthone, has shown potential in treating erectile dysfunction due to its relaxation activity on rabbit corpus cavernosum (Liu, Mei, & Duan, 2013).

  • Anti-androgenic Activity in Prostate Cancer : Hydroxyxanthones from plant extracts have demonstrated anti-androgenic activity in androgen receptor-positive prostate cancer LNCaP cells (Shakui et al., 2014).

  • Antimalarial Activities : The synthesis of 2,7-dihydroxyxanthone from xanthone and its evaluation for antiplasmodial activities against Plasmodium falciparum 3D7 have been investigated, showing promising results (Amanatie, Jumina, Mustofa, & Hanafi, 2018).

  • Isolation from Natural Sources : Research has isolated various 1-hydroxyxanthones from the roots of plants like Frasera albomarginata and Frasera speciosa (Dreyer & Bourell, 1981).

  • Antibacterial Activity : Hydroxyxanthones synthesized via cyclization of phenol derivatives showed antibacterial activity against several bacteria including Methicillin-resistant Staphylococcus aureus (MRSA) (Yuanita et al., 2020).

  • Structural and Energetic Properties : Computational studies have focused on the energetic and structural properties of monohydroxyxanthone isomers, exploring their thermodynamic stability and other chemical properties (Freitas & Silva, 2018).

  • Antimalarial Optimization : Studies on 3,6-Bis-ω-Diethylaminoalkoxyxanthones have been conducted to enhance their antimalarial activity by modifying the xanthone structure (Kelly et al., 2002).

  • Neurotrophic Factors Stimulation : 1,3,7-Trihydroxyxanthone derived from Polygalae Radix was found to stimulate the expression of neurotrophic factors in rat astrocyte primary cultures, which may support its potential in treating psychiatric disorders (Yang et al., 2018).

  • Inhibition of cAMP-Activated Chloride Channel : Hydroxyxanthone was studied as an inhibitor of cAMP-activated apical chloride channel in human intestinal epithelial cells, indicating potential benefits in cholera treatment (Luerang et al., 2012).

  • Vasorelaxant and Antioxidant Effect : Xanthones isolated from Brazilian medicinal plants showed vasorelaxant and antioxidant activities, important in cardiovascular disease therapy (Capettini et al., 2009).

properties

IUPAC Name

1-hydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLRKUSVMCIOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222157
Record name 1-Hydroxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxyxanthone

CAS RN

719-41-5
Record name 1-Hydroxyxanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
215
Citations
A Das, MM Shaikh, S Jana - Medicinal Chemistry Research, 2014 - Springer
A series of 3-pentyloxy-1-hydroxyxanthone derivatives were synthesized by four-step reactions: first cyclocondensation between salicylic acid and phloroglucinol in the presence of …
Number of citations: 9 link.springer.com
F Scheinmann, H Suschitzky - Tetrahedron, 1959 - Elsevier
Preparations of furano-(II and V) and pyranoxanthones (III) from 2-allyl-1-hydroxyxanthone (I… -1-hydroxyxanthone (I; ROH, R′CHO, R″R‴H) and of 4-acetyl-1-hydroxyxanthone (I…
Number of citations: 11 www.sciencedirect.com
VLS Freitas, MDMC Ribeiro da Silva - Molecules, 2018 - mdpi.com
… thermochemical properties of four monohydroxyxanthones (1-hydroxyxanthone, 1OHXT, 2-… the energy of the intramolecular hydrogen bond present in the 1-hydroxyxanthone isomer. …
Number of citations: 6 www.mdpi.com
B Madan, I Singh, A Kumar, AK Prasad, HG Raj… - Bioorganic & medicinal …, 2002 - Elsevier
… It is noteworthy that the acetoxyxanthones are quite effective as antioxidants although less compared to the hydroxy derivatives, except 1-hydroxyxanthone. The acetoxypolyphenols are …
Number of citations: 72 www.sciencedirect.com
ACM Dangalla, HW Dias, OA Ileperuma - 1986 - nopr.niscpr.res.in
… Work done on this ligand is scanty and only the preparation of 1-hydroxyxanthone derivative of the uranyl ion", and solution studies on the I-hydroxyxanthone-Cu (II) system" have been …
Number of citations: 1 nopr.niscpr.res.in
A Murata, M Nakamura - 1972 - osti.gov
Subject: N40120*-Chemistry-Analytical & Separations Chemistry-Chemical & Spectral Procedures; ALUMINIUM; AROMATICS; BERYLLIUM; CERIUM; COBALT; COPPER; …
Number of citations: 1 www.osti.gov
R Saikia, P Gogoi, D Hore, S Kumar… - Current Trends in …, 2019 - academia.edu
… In conclusion, the 3-(3'substituted propoxy)-1-hydroxyxanthone and 3-(5'-substituted pentyloxy)-1hydroxyxanthone derivatives act as Topoisomerase-II inhibitors on the basis of …
Number of citations: 1 www.academia.edu
RAP Castanheiro, A Silva, NAN Campos… - Pharmaceuticals, 2009 - mdpi.com
… The prenylated derivative 11 was obtained by condensation of 1-hydroxyxanthone (9) with isoprene, in the presence of catalytic amounts of orthophosphoric acid [8] (Scheme 2). The …
Number of citations: 47 www.mdpi.com
JL Patel, HS Patel - Journal of Macromolecular Science …, 1986 - Taylor & Francis
… Xanthone and 1-hydroxyxanthone polymers were prepared by the Kostanecki reaction on salicylic acid-formaldehyde and 4- (amino, chloro, and bromo)-salicylic acid-formaldehyde …
Number of citations: 4 www.tandfonline.com
LSA Capettini, LVA Campos, MH Dos Santos… - Planta …, 2008 - thieme-connect.com
Vasorelaxant and antioxidant activities are important in the therapy for cardiovascular diseases. We aimed at investigating the vasorelaxant and antioxidant activities of six xanthones …
Number of citations: 13 www.thieme-connect.com

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